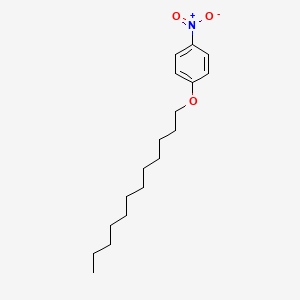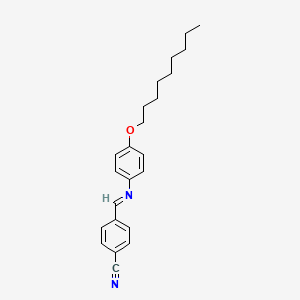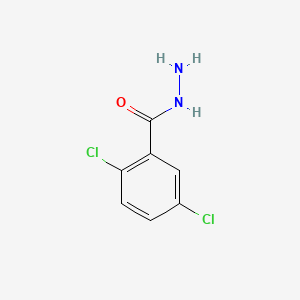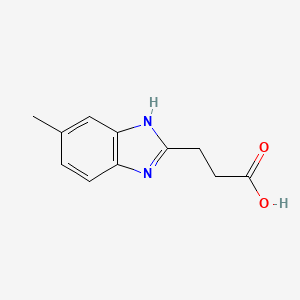
3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, the tripodal N, N, O ligand 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid and its manganese and rhenium complexes have been synthesized and characterized, providing insights into the chemistry of related ligands with carboxylate arms . Additionally, a proton transfer complex involving a methyl [5-(propylthio)-1H-benzoimidazole-2-yl]carbamate and picric acid has been synthesized and characterized, indicating the reactivity of benzoimidazole derivatives in proton transfer reactions . Lastly, the crystal structure and biological activity of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester have been studied, which shares the benzimidazole core with the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves the formation of tripodal ligands and their subsequent complexation with metals. The synthesis of 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid and its manganese and rhenium complexes provides a framework for understanding how similar compounds might be synthesized, including the potential for forming complexes with transition metals .
Molecular Structure Analysis
X-ray crystallography has been used to characterize the molecular structure of related compounds. For example, the crystal structure of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester has been determined, and DFT calculations have been used to support the experimental findings . These methods could be applied to determine the molecular structure of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid.
Chemical Reactions Analysis
The reactivity of benzoimidazole derivatives in forming proton transfer complexes has been demonstrated in the study of the albendazole drug and picric acid, which formed a stable complex in chloroform and solid state . This suggests that 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid may also participate in similar chemical reactions, such as proton transfer or complex formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various physicochemical methods. The stability of the proton transfer complex between albendazole and picric acid was confirmed by spectroscopic physical parameters and enthalpy of formation . Similarly, the thermal properties of the complex were analyzed using TG/DTA analysis . These methods could be used to analyze the physical and chemical properties of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid.
Applications De Recherche Scientifique
Developing the {M(CO)3}+ Core for Fluorescence Applications
Tridentate ligands derived from benzimidazole and other compounds have been synthesized for fluorescence applications. These compounds, including derivatives of benzimidazole like 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, have been studied for their coordination geometry and molecular units. Such derivatives have shown promise in developing the rhenium tricarbonyl core for fluorescence applications, indicating potential in chemical sensing and imaging technologies (Wei, Babich, Ouellette, & Zubieta, 2006).
Antimicrobial Applications
Antimicrobial Activity of Novel Derivatives
Novel derivatives of benzimidazole, including those related to 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, have demonstrated significant antimicrobial activity. Studies have synthesized and tested various derivatives against Gram-positive and Gram-negative bacteria as well as plant-pathogenic fungi. Some of these synthesized compounds have shown superior in vitro activities compared to standard drugs, indicating their potential as antimicrobial agents (Rajanarendar, Ramu, Reddy, & Shaik, 2008).
Antihypertensive Activity in Biomedical Research
Potent Antihypertensive Activity of Benzimidazole Derivatives
A study on benzimidazole derivatives revealed their potent antihypertensive effects. Derivatives related to 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid were synthesized and evaluated, showing promising results in the antihypertensive activity. This highlights the compound's potential application in developing new treatments for hypertension (Sharma, Kohli, & Sharma, 2010).
DNA Topoisomerase I Inhibition
Inhibitors of Type I DNA Topoisomerases
Benzimidazole derivatives, closely related to 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, have been studied for their inhibitory effects on mammalian type I DNA topoisomerases. These studies provide insights into the potential therapeutic applications of these compounds in treating diseases related to DNA replication and repair mechanisms (Alpan, Gunes, & Topçu, 2007).
Propriétés
IUPAC Name |
3-(6-methyl-1H-benzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJSUIBVPUFHLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20288161 |
Source


|
| Record name | 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20288161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |
CAS RN |
33138-04-4 |
Source


|
| Record name | NSC54401 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20288161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


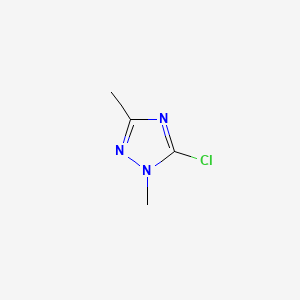

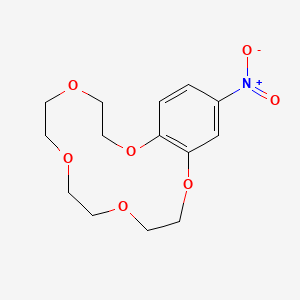
![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)
